Product packaging for 5-Acetyl-5,10-dihydrophenazine(Cat. No.:CAS No. 18345-95-4)

5-Acetyl-5,10-dihydrophenazine

Cat. No.: B3348705
CAS No.: 18345-95-4
M. Wt: 224.26 g/mol
InChI Key: QLLWFQUIOUAXLB-UHFFFAOYSA-N
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Description

5-Acetyl-5,10-dihydrophenazine is a dihydrophenazine derivative of interest in natural product research and organic synthesis . This compound is part of the phenazine chemical family, which are nitrogen-containing heterocyclic compounds studied for their redox properties and role as biosynthetic intermediates . While specific biological data for this acetyl-substituted derivative is limited, related 5,10-dihydrophenazine structures are known to be key intermediates in the biosynthesis of prenylated phenazine natural products, such as those found in Streptomyces and Kitasatospora species . For instance, closely related compounds like 5-(2-hydroxyacetyl)-5,10-dihydrophenazine-1-carboxylic acid have been identified from Kitasatospora sp. HKI 714 and have shown potent antioxidant activity in studies . The 5,10-dihydrophenazine core is also a subject of study in electrochemistry, as these derivatives can undergo one- or two-electron oxidation to form phenazyl radicals or phenazinium salts, which is relevant for developing new materials or redox-active molecules . Researchers may utilize this compound as a standard, a synthetic precursor for further functionalization, or a model compound for exploring the chemistry of reduced phenazines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B3348705 5-Acetyl-5,10-dihydrophenazine CAS No. 18345-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(10H-phenazin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10(17)16-13-8-4-2-6-11(13)15-12-7-3-5-9-14(12)16/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFQUIOUAXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2NC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352236
Record name ZINC00123843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18345-95-4
Record name ZINC00123843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Acetyl 5,10 Dihydrophenazine and Analogues

Conventional Synthetic Routes to Dihydrophenazines

Conventional methods for the synthesis of the dihydrophenazine core primarily rely on two major strategies: the reduction of pre-formed phenazine (B1670421) structures and the construction of the heterocyclic system through condensation reactions.

Reductive Pathways from Phenazine Precursors

A common and straightforward route to 5,10-dihydrophenazines is the reduction of the corresponding phenazine. Phenazine, a readily available starting material, can be reduced to its dihydro-derivative using various reducing agents.

One widely used chemical reducing agent is sodium dithionite (B78146) (Na₂S₂O₄). This method is effective for the preparation of 5,10-dihydrophenazine (B1199026). Another approach involves the use of zinc dust in an alkaline medium, such as aqueous sodium hydroxide (B78521) core.ac.uk.

Catalytic hydrogenation is also a highly effective method for the reduction of phenazines. This can be achieved using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere core.ac.ukdoi.org. More recently, catalytic transfer hydrogenation has been developed as a safer alternative to using high-pressure hydrogen gas. For instance, a palladium-catalyzed transfer hydrogenation of phenazine can be achieved using sodium hydride as the hydrogen donor in the presence of acetic anhydride (B1165640), which also serves to acetylate the product organic-chemistry.org.

PrecursorReducing Agent/CatalystProductReference
PhenazineSodium Dithionite5,10-Dihydrophenazine
PhenazineZinc, NaOH(aq)5,10-Dihydrophenazine core.ac.uk
PhenazineH₂, Pd/C5,10-Dihydrophenazine core.ac.ukdoi.org
PhenazineH₂, Raney Nickel5,10-Dihydrophenazine core.ac.uk
PhenazineNaH, PdCl₂N-Acetyl-5,10-dihydrophenazine organic-chemistry.org

Condensation Reactions for Dihydrophenazine Scaffold Construction

The dihydrophenazine scaffold can be constructed directly through condensation reactions. A classical method involves the reaction of an o-phenylenediamine (B120857) with a catechol. This reaction is typically carried out at high temperatures, for example, by heating the reactants in a sealed tube at 200-210°C for an extended period google.com. The yields can be modest, and the dihydrophenazine product is often sensitive to oxidation google.com.

A more versatile approach is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as benzil (B1666583) derivatives. This reaction can be facilitated by a catalyst, for example, magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) in ethanol (B145695) at room temperature, to produce quinoxaline (B1680401) derivatives, which can be considered as precursors to phenazines or can be reduced to dihydrophenazine analogues researchgate.net. The reaction of substituted o-phenylenediamines with various 1,2-diketones provides a modular approach to a range of dihydrophenazine analogues nih.govencyclopedia.pub.

Reactant 1Reactant 2ConditionsProductReference
o-PhenylenediamineCatechol200-210°C, sealed tube5,10-Dihydrophenazine google.com
o-Phenylenediamine1,2-Diketone (e.g., Benzil)MgSO₄·7H₂O, Ethanol, RTQuinoxaline (Phenazine precursor) researchgate.net

Specific Approaches for N-Acylated Dihydrophenazine Synthesis

The introduction of an acetyl group at one or both nitrogen atoms of the dihydrophenazine ring is a key step in the synthesis of 5-acetyl-5,10-dihydrophenazine and its N-acylated analogues.

Acylation Reactions of Dihydrophenazine Scaffolds

The most direct method for the synthesis of N-acylated dihydrophenazines is the acylation of the pre-formed 5,10-dihydrophenazine scaffold. This can be achieved using various acylating agents. The reaction of 5,10-dihydrophenazine with acyl chlorides, such as acetyl chloride or benzoyl chloride, can lead to either mono- or di-acylated products depending on the reaction conditions doi.orgresearchgate.net. Typically, carrying out the reaction at room temperature with an excess of the acylating agent in the absence of air favors the formation of the mono-acyl derivative doi.org. Heating the reaction mixture at reflux generally yields the 5,10-diacyl compound doi.org.

Acetic anhydride is another common acylating agent that can be used for this transformation thieme-connect.de. The acylation can also be performed on a 5,10-bis(trimethylsilyl) derivative of dihydrophenazine, which can offer advantages in terms of solubility and reactivity researchgate.net.

SubstrateAcylating AgentConditionsProductReference
5,10-DihydrophenazineAcetyl ChlorideRoom TemperatureThis compound doi.org
5,10-DihydrophenazineAcetyl ChlorideReflux5,10-Diacetyl-5,10-dihydrophenazine doi.org
5,10-DihydrophenazineAcetic Anhydride-Acetylated Dihydrophenazine thieme-connect.de
5,10-bis(trimethylsilyl)dihydrophenazineAcyl Chlorides-N-Acylated Dihydrophenazine researchgate.net

Dedicated Synthetic Routes to this compound

Several synthetic strategies have been specifically developed for the preparation of this compound. One notable method is the photochemical addition of acetaldehyde (B116499) to phenazine. Irradiation of a solution of phenazine in acetaldehyde with light of a wavelength greater than 330 nm results in the formation of this compound in moderate yield doi.orgthieme-connect.de.

Another dedicated route involves a one-pot palladium-catalyzed transfer hydrogenation and acetylation of phenazine. In this reaction, phenazine is treated with sodium hydride as a hydrogen source and acetic anhydride as both an activator and the acetyl source, in the presence of a palladium chloride catalyst organic-chemistry.org. This method provides a direct and efficient pathway to the target compound.

Furthermore, the direct acetylation of 5,10-dihydrophenazine, as described in the previous section, serves as a dedicated route to this compound when the reaction conditions are controlled to favor mono-acylation doi.org.

Advanced Catalytic Strategies in Dihydrophenazine Synthesis

Modern synthetic chemistry has introduced advanced catalytic methods for the construction and functionalization of the dihydrophenazine core, offering improved efficiency, selectivity, and substrate scope.

Iron-catalyzed reactions have emerged as a powerful tool for the synthesis of 5,10-diaryl-5,10-dihydrophenazines. One such method is an iron-catalyzed intramolecular ring-closing C-H amination of o-phenylenediamines, which provides access to 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines core.ac.uknii.ac.jpkyoto-u.ac.jp. Another innovative approach is a one-pot, iron-catalyzed C-F amination of diarylamines, which proceeds via homodimerization of magnesium diarylamides followed by a defluorinative intramolecular cyclization to afford the dihydrophenazine products with complete regiocontrol nih.govplu.eduacs.org.

Palladium catalysis has also been extensively utilized in the synthesis of N-substituted dihydrophenazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for the N-arylation of 5,10-dihydrophenazine, allowing for the synthesis of a wide variety of 5,10-diaryl-5,10-dihydrophenazines researchgate.netnih.gov. Palladium-catalyzed domino reactions, which combine multiple bond-forming steps in a single pot, have also been developed for the efficient synthesis of complex N-heterocycles, including those with a dihydrophenazine core organic-chemistry.org.

Catalytic SystemReaction TypeSubstratesProductReference
Iron-catalysis (FeCl₂)Intramolecular C-H Aminationo-Phenylenediamines2,7-Disubstituted 5,10-diaryl-5,10-dihydrophenazines core.ac.uknii.ac.jpkyoto-u.ac.jp
Iron-catalysis (FeCl₂)C-F AminationDiarylamines5,10-Diaryl-5,10-dihydrophenazines nih.govplu.eduacs.org
Palladium-catalysisBuchwald-Hartwig Amination5,10-Dihydrophenazine, Aryl halides5,10-Diaryl-5,10-dihydrophenazines researchgate.netnih.gov
Palladium-catalysisDomino ReactionAnilines, 1,2-DihaloarenesAnnulated N-Heterocycles organic-chemistry.org

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-N amination, represent an efficient and widely adopted strategy for the synthesis of N,N'-substituted dihydrophenazines. acs.org This methodology is effective for creating 5,10-diaryl-5,10-dihydrophenazines by coupling unsubstituted 5,10-dihydrophenazine with various aryl halides. acs.org

An efficient method for the synthesis of 5,10-diaryldihydrophenazines was developed utilizing a Pd(0)-mediated cross-coupling reaction. researchgate.netnih.gov This approach has been successfully applied to generate materials with excellent properties for applications in electroluminescent (EL) devices. researchgate.netnih.gov The reaction typically involves the coupling of an aryl halide with 5,10-dihydrophenazine in the presence of a palladium catalyst and a suitable base. The versatility of the Buchwald-Hartwig reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the nitrogen atoms of the dihydrophenazine core. acs.orgskemman.is

More complex, longitudinally modified 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines can also be synthesized using palladium catalysis. acs.org A two-step domino reaction involving an initial intramolecular C-H amination of diamines, followed by an Ullmann coupling between the cyclized intermediate and aryl iodides, has been reported. acs.org A subsequent two-step sequence reported in 2020 involves a Buchwald-Hartwig amination between diamines and aryl bromides, followed by a copper-catalyzed intramolecular C-H amination to afford the dihydrodibenzo[a,c]phenazine derivatives with high regioselectivity. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Dihydrophenazine Analogues This table is interactive. You can sort and filter the data.

Starting Materials Catalyst System Product Application Reference
5,10-dihydrophenazine, Aryl halides Pd(0) catalyst, Base 5,10-Diaryl-5,10-dihydrophenazines Hole injection materials researchgate.net, nih.gov
Diamines, Aryl bromides Pd catalyst (Buchwald-Hartwig), then Cu(OAc)2 Dihydrodibenzo[a,c]phenazine derivatives Dynamic fluorophores acs.org
2-Halogen Anilines Pd-Ag binary nanocluster Phenazines (via dihydrophenazine intermediate) N-heterocycle synthesis researchgate.net

Iron-Catalyzed C-H and C-F Amination Methodologies

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative for the synthesis of dihydrophenazine derivatives. arabjchem.org These methods include both intramolecular C-H amination and C-F amination, providing regioselective pathways to various analogues. researchgate.netnih.gov

A notable iron-catalyzed method is the intramolecular ring-closing C-H amination of o-phenylenediamines. researchgate.net This reaction affords 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines in acceptable yields. researchgate.net

Furthermore, a ligand-free, iron-catalyzed C-F amination of diarylamines has been developed for the one-pot, regioselective synthesis of 5,10-diaryl-5,10-dihydrophenazines (DADHPs). arabjchem.orgnih.gov The process involves the homodimerization of magnesium diarylamides, which then undergoes a defluorinative intramolecular cyclization (a double ortho C-F amination). researchgate.netnih.gov This reaction is facilitated by a catalytic amount of an iron salt, such as FeCl₂, and a stoichiometric amount of an oxidant like 1,2-dibromoethane. researchgate.netarabjchem.orgnih.gov The high reactivity of the C-F bond in this context suggests the reaction proceeds through an SNAr mechanism facilitated by the iron catalyst. researchgate.netnih.gov This methodology provides the corresponding DADHPs with complete regiocontrol. researchgate.net

Table 2: Iron-Catalyzed Synthesis of Dihydrophenazine Analogues This table is interactive. You can sort and filter the data.

Reaction Type Substrate Catalyst/Reagents Product Yield Reference
Intramolecular C-H Amination o-Phenylenediamines Iron catalyst 2,7-Disubstituted 5,10-diaryl-5,10-dihydrophenazines Acceptable researchgate.net
C-F Amination Diarylamines Catalytic FeCl₂, Stoichiometric 1,2-dibromoethane 5,10-Diaryl-5,10-dihydrophenazines (DADHPs) Good researchgate.net, nih.gov

One-Pot Synthetic Protocols for Dihydrophenazine Compounds

The iron-catalyzed C-F amination described previously is a prime example of a one-pot synthesis, starting from diarylamines to produce 5,10-diaryl-5,10-dihydrophenazines. researchgate.netnih.gov This reaction efficiently combines dimerization and cyclization steps in a single procedure. arabjchem.org

Another significant one-pot synthesis allows for the preparation of 5,10-dihydrophenazines and their 5,10-substituted derivatives directly from a catechol and a 1,2-diaminoaryl compound. patsnap.comgoogle.com This process is conducted in a single reaction vessel without the need to isolate the intermediate 5,10-dihydrophenazine. google.com The initial product can be subsequently derivatized, for instance by alkylation, to yield 5,10-dialkyl-5,10-dihydrophenazines. google.com This method is considered commercially viable and produces high yields. patsnap.com

For the direct synthesis of the acetyl derivative, irradiation (λ > 330 nm) of phenazine in the presence of acetaldehyde provides a route to this compound in moderate yield. thieme-connect.de Additionally, a general method for preparing N-acylated derivatives involves the reaction of 5,10-dihydrophenazine or its 5,10-bis(trimethylsilyl) derivative with various acyl chlorides, which can be used to synthesize a family of N-mono- and N,N'-diacylated 5,10-dihydrophenazines. researchgate.net

Table 3: Overview of One-Pot Syntheses for Dihydrophenazines This table is interactive. You can sort and filter the data.

Starting Materials Key Reagents/Conditions Product Type Key Feature Reference
Diarylamines Iron catalyst, 1,2-dibromoethane 5,10-Diaryl-5,10-dihydrophenazines Regioselective C-F amination researchgate.net, nih.gov
Catechol, 1,2-Diaminoaryl compound Heat, subsequent alkylating agent (e.g., Iodomethane) 5,10-Dialkyl-5,10-dihydrophenazines High yield, commercially viable patsnap.com, google.com
Phenazine, Acetaldehyde Irradiation (λ > 330 nm) This compound Photochemical acylation thieme-connect.de
5,10-Dihydrophenazine Acyl chlorides N-Acylated 5,10-dihydrophenazines General acylation method researchgate.net

Electronic Structure, Redox Properties, and Quantum Chemical Investigations

Elucidation of Electronic Structure in Dihydrophenazine Systems

The electronic structure of 5-Acetyl-5,10-dihydrophenazine, like other dihydrophenazine systems, is characterized by a central dihydrophenazine core with an acetyl group attached to one of the nitrogen atoms. This core is a non-planar, butterfly-shaped molecule. The nitrogen atoms in the dihydrophenazine ring are key to its electronic behavior, possessing lone pairs of electrons that can participate in conjugation and redox reactions.

The introduction of an acetyl group at the N5 position significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of the acetyl group can modulate the electron density on the adjacent nitrogen and across the phenazine (B1670421) system. This, in turn, affects the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjlu.edu.cn

Studies on related N,N'-diaryl dihydrophenazines have shown that the nature of the substituents on the nitrogen atoms can determine whether the lowest energy excited state has local excitation (LE) or charge transfer (CT) character. nih.gov For instance, when N-aryl substituents with extended conjugation or electron-withdrawing groups are present, the LUMO can be localized on these substituents, leading to a CT state upon excitation. nih.gov This principle suggests that the acetyl group in this compound likely induces a degree of intramolecular charge transfer character.

Reversible Redox Chemistry of Dihydrophenazine Derivatives

Dihydrophenazine derivatives are well-known for their remarkable redox activity, often undergoing reversible one-electron oxidation steps to form stable radical cations and subsequently, dications. researchgate.netmdpi.com This redox behavior is central to their application in various fields, including as photoredox catalysts and in organic electronics. mdpi.comnih.gov

Mechanisms and Stability of Radical Cation Formation

The oxidation of 5,10-dihydrophenazines typically proceeds via a single-electron transfer (SET) mechanism to generate a radical cation. nih.gov The stability of this resulting radical cation is a crucial factor in the utility of these compounds. Research has shown that the stability of dihydrophenazine radical cations is influenced by several factors, including the substituents on the nitrogen atoms and the solvent environment. nih.gov For instance, bulky substituents can sterically protect the radical center, enhancing its persistence. nih.gov

The formation of the radical cation leads to significant changes in the molecular geometry. X-ray crystallographic analysis of related N,N′-disubstituted dihydrophenazine radical cations has revealed a planarization of the central ring system upon oxidation. acs.org This geometric rearrangement is a key aspect of their electronic and conformational behavior. acs.org

Mechanisms and Stability of Dication Formation

Further oxidation of the radical cation can lead to the formation of a dication. However, the dication of dihydrophenazine has been found to be generally reactive and unstable. acs.org Despite this, the isolation and crystallographic characterization of a dihydrophenazine dication have been achieved in specific cases, providing valuable insights into the electronic and structural changes that occur upon the removal of a second electron. acs.org The formation of the dication represents the second step in the reversible redox chemistry of these systems.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of dihydrophenazine derivatives. nih.govresearchgate.netresearchgate.net CV experiments can determine the redox potentials for the formation of the radical cation and dication, providing quantitative data on the ease of oxidation. The shape of the cyclic voltammogram can also indicate the reversibility of the redox processes. For many dihydrophenazine derivatives, CV reveals two distinct and reversible one-electron oxidation waves, corresponding to the formation of the radical cation and the dication. mdpi.com

The redox potentials of phenazine derivatives can be tuned by the introduction of different functional groups. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups, such as the acetyl group in this compound, are expected to increase the oxidation potential. rsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly quantum chemical calculations, have become indispensable tools for understanding the electronic structure and properties of molecules like this compound. chemrevlett.com

Density Functional Theory (DFT) Calculations for Electronic Properties (e.g., HOMO/LUMO Energies)

Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules. techscience.comirjweb.com DFT calculations can provide valuable information about the energies and spatial distributions of the HOMO and LUMO. researchgate.netfigshare.com The energy of the HOMO is related to the molecule's ability to donate an electron (its reducing power), while the LUMO energy relates to its ability to accept an electron (its oxidizing power). The HOMO-LUMO energy gap is an important parameter that influences the molecule's electronic absorption spectra and chemical reactivity. irjweb.com

Computational Prediction of Reactivity and Thermodynamic Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reactivity and thermodynamic stability of this compound. These methods allow for the precise calculation of molecular geometries, electronic distributions, and energetic properties that govern the compound's behavior.

The stability of substituted 5,10-dihydrophenazines can be rigorously assessed by calculating thermodynamic quantities such as the standard enthalpy of formation (ΔfHθ) and standard Gibbs free energy of formation (ΔfGθ). researchgate.net A common and effective method involves the use of isodesmic reactions in calculations. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach minimizes errors in computational results, leading to more reliable thermodynamic data. researchgate.net For instance, the stability of a substituted dihydrophenazine can be calculated relative to the parent 5,10-dihydrophenazine (B1199026) and a simple substituted benzene (B151609), a technique that has been successfully applied to polybrominated dihydrophenazines. researchgate.net

The reactivity of dihydrophenazines is often linked to their ability to participate in proton-coupled electron transfer (PCET) reactions, acting as hydrogen-atom donors. nih.gov The key thermodynamic metric for this reactivity is the O-H or N-H bond dissociation free energy (BDFE). A lower BDFE indicates a greater propensity to donate a hydrogen atom. For the parent 5,10-dihydrophenazine (H₂Phen), the average N-H BDFE has been experimentally determined in the context of its reaction with polyoxovanadate-alkoxide clusters, providing a benchmark for understanding the effect of substituents like the acetyl group. nih.gov The introduction of an electron-withdrawing acetyl group at the N-5 position is expected to influence the N-H bond strength at the N-10 position, a parameter that can be precisely predicted through DFT calculations.

Computational models also provide insight into the stability of the radical cations that form when dihydrophenazines are oxidized, a critical aspect of their use as photoredox catalysts. researchgate.net The ability to form persistent radical cation species is a hallmark of dihydrophenazine derivatives. researchgate.net

Table 1: Computational Approaches for Predicting Reactivity and Stability of Dihydrophenazine Systems

Predicted PropertyComputational Method/ApproachKey InsightsReference
Thermodynamic Stability DFT (e.g., B3LYP/6-31G*) with Isodesmic ReactionsCalculation of standard enthalpy (ΔfHθ) and Gibbs free energy (ΔfGθ) of formation to assess the relative stability of different isomers. researchgate.net
Geometric Structure DFT Geometry OptimizationDetermines the "butterfly" conformation of the dihydrophenazine core and how substituents affect bond lengths and angles. researchgate.net
H-Atom Donor Reactivity BDFE Calculations (Experimental/DFT)Quantifies the N-H bond strength to predict reactivity in PCET reactions. The parent H₂Phen serves as a reference. nih.gov
Redox Potentials DFT with Solvent ModelPredicts the oxidation potential and assesses the stability of the resulting radical cation, crucial for redox applications. acs.orgresearchgate.net

Modeling of Excited States and Electron Transfer Dynamics

The application of dihydrophenazines in photochemistry and optoelectronics is fundamentally governed by their behavior in electronically excited states and the dynamics of electron transfer. Time-dependent DFT (TD-DFT) is the primary computational method used to model these phenomena, providing information on excitation energies, absorption spectra, and the nature of the excited states. researchgate.netfaccts.de

For N-substituted dihydrophenazines, a key feature is the potential for an intramolecular charge transfer (ICT) excited state. acs.orgresearchgate.net In this type of state, photoexcitation promotes an electron from a donor part of the molecule to an acceptor part. In N,N-diaryl dihydrophenazines, which serve as excellent models, the dihydrophenazine core acts as a powerful electron donor. The photoexcited ICT states in these organic molecules are analogous to the metal-to-ligand charge transfer (MLCT) states that are vital to the function of precious-metal photoredox catalysts like ruthenium and iridium complexes. acs.org

Computational modeling can predict the energy of these ICT states and their properties, such as significant solvatochromism, where the emission wavelength changes with solvent polarity. acs.org This is a characteristic feature of polar charge-transfer states. The ability to access these ICT states is considered crucial for efficient photoredox catalysis, as it can enhance electron transfer rates between the catalyst and a substrate while minimizing unproductive energy loss through fluorescence. acs.org

Furthermore, computational investigations can elucidate the entire photocatalytic cycle. This includes modeling the storage of photogenerated electrons through the reversible conversion of a phenazine moiety to its dihydrophenazine form, which then facilitates the reduction of a substrate. rsc.org This reversible redox dynamic enhances charge transfer and reduces charge recombination. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a simplified but powerful picture of electron transfer processes. For dihydrophenazines, the HOMO is typically localized on the electron-rich core, confirming its role as the primary electron donor in ICT processes. rsc.org

Table 2: Modeling of Excited-State and Electron Transfer Properties in Dihydrophenazine Analogs

Modeled Property/ProcessComputational MethodFindings & Significance for Dihydrophenazine SystemsReference
Excited States TD-DFTIdentifies low-energy excited states as having intramolecular charge transfer (ICT) character, analogous to MLCT states in metal complexes. acs.org
Absorption & Emission Spectra TD-DFTPredicts electronic absorption maxima (ICT bands) and emission properties, including solvatochromic shifts in different media. acs.orgresearchgate.net
Electron Transfer Dynamics DFT/TD-DFTElucidates the mechanism of electron transfer from the photoexcited catalyst to a substrate, including the role of ion pairing. acs.org
Charge Separation/Recombination DFT (HOMO/LUMO analysis)Models the reversible phenazine-dihydrophenazine conversion, which facilitates charge separation and mitigates recombination. rsc.org

Applications in Catalysis and Advanced Materials Science

Organo-Photoredox Catalysis (OPC) Facilitated by Dihydrophenazine Derivatives

Dihydrophenazine derivatives have emerged as a powerful class of organic photoredox catalysts (PCs), offering a sustainable and cost-effective alternative to traditional precious metal-based catalysts like ruthenium and iridium complexes. sigmaaldrich.com These organic molecules can absorb visible light to reach an excited state with strong reducing or oxidizing capabilities, enabling a wide range of chemical transformations.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a prime example of the successful application of dihydrophenazine derivatives. nih.gov O-ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. In this process, the dihydrophenazine photocatalyst, upon photoexcitation, facilitates the reversible activation and deactivation of a dormant polymer chain by transferring an electron to an alkyl halide initiator.

N,N-diaryl dihydrophenazines have been extensively studied as catalysts for the O-ATRP of various monomers, such as methyl methacrylate (B99206) (MMA). nih.gov While these catalysts generally yield polymers with low dispersity (Đ < 1.3), they can sometimes exhibit less than perfect control over the molecular weight, with initiator efficiencies (I*) around 60–80%. nih.gov Research has shown that side reactions, such as the addition of radicals to the phenazine (B1670421) core, can occur, which impacts the catalyst's performance. nih.gov To address this, new core-substituted N,N-diaryl dihydrophenazines have been developed, which have demonstrated improved initiator efficiency and dispersity in the O-ATRP of MMA. nih.gov

The performance of dihydrophenazine catalysts in O-ATRP is also influenced by solvent effects. For instance, the photophysical and redox properties of N,N-di(2-naphthyl)-5,10-dihydrophenazine can be modulated by the choice of solvent, such as tetrahydrofuran (B95107) (THF) versus dimethylacetamide (DMAc), leading to a more controlled polymerization of acrylates.

Catalyst FamilyMonomerKey Findings
N,N-Diaryl DihydrophenazinesMethyl Methacrylate (MMA)Produces polymers with low dispersity (Đ < 1.3) but can have initiator efficiencies of ~60-80%. nih.gov
Core-Substituted N,N-Diaryl DihydrophenazinesMethyl Methacrylate (MMA)Improved initiator efficiency (I*) and dispersity (Đ) by minimizing side reactions. nih.gov
N,N-di(2-naphthyl)-5,10-dihydrophenazinen-Butyl Acrylate (n-BA)Solvent choice (THF) can modulate reactivity and lead to a more controlled polymerization.

Beyond polymerization, dihydrophenazine-based photoredox catalysts are effective in mediating a variety of organic transformations. One notable application is the alkylation of silyl (B83357) enol ethers to produce aryl alkyl ketones. For instance, 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine has been shown to be a highly efficient metal-free catalyst for this reaction, even outperforming some iridium-based catalysts. The reaction proceeds under visible light irradiation at room temperature.

Dihydrophenazine derivatives have also been employed in trifluoromethylation reactions, showcasing their utility in C-H functionalization. sigmaaldrich.com The ability to directly introduce fluoroalkyl groups into organic molecules is of significant interest in medicinal chemistry and materials science. The photoredox-catalyzed approach offers a mild and efficient method for these transformations.

The catalytic activity of dihydrophenazines in photoredox reactions is governed by their behavior within a catalytic cycle. The generally accepted mechanism for O-ATRP involves an oxidative quenching cycle. Upon absorption of light, the dihydrophenazine catalyst (PC) is promoted to an excited state (PC*). This excited catalyst then reduces an alkyl halide initiator (R-X), generating a radical (R•) and the radical cation of the catalyst (PC•+). The radical can then propagate by adding to a monomer. The deactivation step, which is crucial for maintaining control over the polymerization, involves the reaction of the propagating radical with the catalyst radical cation (PC•+) to regenerate the dormant species (P-X) and the ground state catalyst (PC).

Recent studies have focused on understanding the stability and reactivity of the radical cations of dihydrophenazine catalysts to gain deeper insights into the deactivation process in O-ATRP. nih.gov Factors such as the solvent, ion pairing with the radical cations, and the oxidation potentials of both the radical cation and the halide can influence the efficiency of the deactivation step. nih.gov

Development of Functional Materials and Components

The redox-active nature and favorable electronic properties of dihydrophenazine derivatives make them attractive building blocks for the creation of functional organic materials and components for various electronic and optoelectronic applications.

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), efficient charge injection and transport are critical for device performance. Hole transport materials (HTMs) play a crucial role in facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer.

A series of asymmetrically substituted 5,10-diaryl-5,10-dihydrophenazines have been designed and synthesized for use as HTMs in OLEDs. These materials exhibit high thermal stability and possess highest occupied molecular orbital (HOMO) energy levels that are well-matched with the work function of common anodes like indium tin oxide (ITO), ensuring efficient hole injection. Devices fabricated with these dihydrophenazine-based HTMs have demonstrated impressive performance, achieving high luminance and current efficiencies.

Electrochromism is the phenomenon where a material changes its optical properties (e.g., color) in response to an applied electrical potential. This property is the basis for applications such as smart windows, automatically dimming rearview mirrors, and electronic paper displays.

5,10-disubstituted dihydrophenazines have been identified as effective chromophores for electrochromic systems. google.com Their ability to undergo reversible oxidation and reduction processes leads to changes in their absorption spectra, resulting in a visible color change. By incorporating these molecules into polymer matrices or other device architectures, it is possible to create materials that can be electrically switched between different colored or transparent states.

For example, π-extended dihydrophenazines have been shown to exhibit three-state near-infrared (NIR) electrochromism, involving significant conformational changes upon oxidation. This allows for sequential switching between different absorption states in the visible and NIR regions. Furthermore, polymers containing phenazine-based redox centers, such as poly(aryl ether sulfone)-5,10-diphenyl-dihydrophenazine, have been synthesized and shown to have stable electrochemical activity and promising electrochromic performance with good cycling stability.

ApplicationKey PropertyExample Derivative Class
Organic Light-Emitting Diodes (OLEDs)Hole TransportAsymmetrically substituted 5,10-diaryl-5,10-dihydrophenazines
Electrochromic DevicesReversible Redox-Induced Color Change5,10-disubstituted dihydrophenazines, π-extended dihydrophenazines

Incorporation as Redox-Active Centers in Polymer Architectures

The dihydrophenazine core is a potent redox-active moiety, capable of undergoing stable and reversible oxidation-reduction cycles. This property is harnessed by incorporating it into polymer backbones, creating materials with tunable electrochemical properties. When integrated into high-performance polymers, such as poly(aryl ether sulfone), the dihydrophenazine unit imparts electrochemical activity while benefiting from the polymer's inherent stability and processability. mdpi.comnih.gov

The synthesis of these redox-active polymers often involves C-N coupling procedures. For instance, poly(phenylene-5,10-dihydrophenazine) [poly(Ph-PZ)] can be synthesized via a Buchwald-Hartwig cross-coupling reaction between 5,10-dihydrophenazine (B1199026) and dichlorobenzene. nsf.govresearchgate.net This approach allows for the creation of partially conjugated polymer frameworks where the dihydrophenazine units act as charge-storage centers. nsf.gov Such polymers have been investigated for applications in energy storage, specifically as cathode materials in organic batteries. nih.govresearchgate.net In these systems, the dihydrophenazine centers undergo consecutive single-electron-transfer redox reactions, contributing to the material's specific capacity. mdpi.comresearchgate.net For example, a poly(aryl ether sulfone) containing dihydrophenazine redox centers demonstrated a theoretical specific capacity of 126 mAh g⁻¹ and maintained 82.6% of this capacity after 100 cycles. mdpi.comnih.gov

Furthermore, π-extended dihydrophenazine units have been used to create redox-switchable Polymers of Intrinsic Microporosity (PIMs). rsc.org These materials combine the high surface area and porosity of PIMs with the electrochemical activity of the dihydrophenazine core, making them promising candidates for applications in gas separation and carbon capture. rsc.org

Application in Conjugated Microporous Polymers for Energy Conversion (e.g., Hydrogen Peroxide Production)

A significant application of the dihydrophenazine moiety is in the photocatalytic production of hydrogen peroxide (H₂O₂) from water and oxygen, a critical process for sustainable energy generation. rsc.orgrsc.orgresearchgate.netnih.gov By integrating phenazine/dihydrophenazine units into the framework of Conjugated Microporous Polymers (CMPs), researchers have developed highly efficient photocatalysts. rsc.orgrsc.orgresearchgate.netnih.gov

The key to this process is the reversible redox dynamic between the oxidized phenazine and the reduced dihydrophenazine forms. rsc.orgrsc.org During photocatalysis, the phenazine moiety stores photogenerated electrons and is converted to dihydrophenazine. rsc.orgnih.gov This reduced form then efficiently reduces molecular oxygen (O₂) to H₂O₂ while reverting to its original phenazine state. rsc.orgrsc.orgnih.gov This cycle facilitates charge transfer, mitigates charge recombination, and lowers the energy barrier for H₂O₂ formation. rsc.orgrsc.orgnih.gov

One notable example, a CMP named TPE-PNZ, which incorporates a redox-active phenazine moiety, has set a benchmark for H₂O₂ production. rsc.orgrsc.orgresearchgate.net It achieves a high production rate without the need for sacrificial agents, demonstrating the efficacy of leveraging the phenazine-dihydrophenazine redox couple in materials designed for solar-to-chemical energy conversion. rsc.orgrsc.orgresearchgate.net

Performance of Dihydrophenazine-Based Conjugated Microporous Polymers in Photocatalytic H₂O₂ Production
PhotocatalystH₂O₂ Production Rate (μmol g⁻¹ h⁻¹)Solar-to-Chemical Conversion (SCC) Efficiency (%)ConditionsReference
TPE-PNZ51420.58Visible light (λ > 420 nm), pure water, no sacrificial agent rsc.orgnih.gov
TPE-AC (control)2183Not ReportedVisible light (λ > 420 nm), pure water researchgate.netnih.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

The planar, electron-rich, and conformationally adaptive nature of the dihydrophenazine structure makes it an excellent component for building complex supramolecular systems.

Researchers have successfully designed and synthesized novel macrocyclic architectures incorporating dihydrophenazine subunits. researchgate.netnih.gov These macrocycles often possess unique conformational flexibility and deep, electron-rich cavities. researchgate.net For example, a class of macrocyclic arenes known as prism researchgate.netdihydrophenazines has been synthesized through a one-pot condensation reaction. nih.gov These structures are composed of two dihydrophenazine derivative subunits bridged by methylene (B1212753) groups and exhibit flexible conformations. nih.gov Another approach involves creating macrocycles with conformation-adaptive and electron-rich dihydrophenazine units that display strong blue emission with high quantum yields. researchgate.net

The unique cavities and electronic properties of dihydrophenazine-based macrocycles make them ideal hosts for specific guest molecules. These host-guest interactions are driven by forces such as charge transfer. researchgate.net For instance, a dihydrophenazine-based macrocycle has been shown to form a host-guest complex with the electron-deficient molecule tetracyanoquinodimethane (TCNQ). researchgate.net

Furthermore, these macrocycles can act as building blocks for larger supramolecular assemblies. The exo-wall (exterior surface) interactions of prism researchgate.netdihydrophenazines can be exploited to construct regular 2D network superstructures. nih.gov By co-crystallizing a prism researchgate.netdihydrophenazine with an electron-deficient guest like tetrafluoro-1,4-benzoquinone (B1208127) (TFB), a fantastic regular supramolecular tessellation was fabricated. nih.gov

In a different strategy, dihydrophenazine derivatives functionalized with crown ethers have been synthesized. nih.govacs.org These molecules exhibit supramolecular assembly and disassembly processes that can be triggered by specific stimuli, such as the presence of potassium ions (K⁺). nih.govacs.org This controlled assembly modulates the photophysical properties of the dihydrophenazine core, enabling wide color-tuning of its emission from blue to orange-red, including white light, which has applications in smart materials and sensors. nih.govacs.org

Biosynthetic Pathways of Dihydrophenazine Natural Products

Natural Occurrence and Isolation of Phenazine (B1670421) and Dihydrophenazine Derivatives

Phenazine and their reduced dihydrophenazine counterparts are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide array of microorganisms. frontiersin.org These natural products are predominantly isolated from bacteria, particularly from the genera Pseudomonas, Streptomyces, Burkholderia, and Brevibacterium, as well as from archaeal species of Methanosarcina. frontiersin.orgusm.edu

The isolation of these compounds from microbial cultures typically involves solvent extraction of the fermentation broth, followed by various chromatographic techniques to purify individual phenazine derivatives. The specific type and quantity of phenazines produced can vary significantly depending on the microbial strain and the environmental conditions under which it is grown. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for phenazine biosynthesis is encoded within dedicated biosynthetic gene clusters (BGCs). acs.org A conserved core set of genes, commonly organized in an operon designated phz, is responsible for the assembly of the fundamental phenazine tricycle. nih.gov This core phz operon typically includes the genes phzABCDEFG. frontiersin.org

Comparative genomic analyses have revealed variations in the organization and content of these BGCs across different phenazine-producing species. nih.govnih.gov In addition to the core synthesis genes, BGCs often contain genes encoding modifying enzymes that decorate the phenazine scaffold with various functional groups, leading to the vast structural diversity observed in this class of natural products. acs.org These modifying enzymes can include hydroxylases, methyltransferases, and glycosyltransferases, among others. frontiersin.orgacs.org The identification of these BGCs is a critical step in understanding and manipulating the biosynthesis of specific phenazine derivatives.

GeneProposed Function in Phenazine Biosynthesis
phzC3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase
phzEAnthranilate synthase, converts chorismate to 2-amino-2-deoxyisochorismate (ADIC)
phzDIsochorismatase, converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA)
phzFIsomerase, involved in the conversion of DHHA
phzA/BCatalyzes the formation of the tricyclic phenazine scaffold
phzGFMN-dependent oxidase, involved in the final aromatization steps
Modifying Enzymes(e.g., PhzS, PhzM, PhzH, PhzO) Hydroxylation, methylation, amidation, etc.

Enzymatic Mechanisms and Biosynthetic Route Elucidation for Phenazine Compounds

The biosynthesis of the phenazine core begins with the shikimate pathway intermediate, chorismic acid. frontiersin.orgresearchgate.net A series of enzymatic reactions, catalyzed by the products of the core phz genes, transforms two molecules of chorismate into the initial dihydrophenazine product. researchgate.net

The key steps in this pathway are as follows:

PhzE , an anthranilate synthase homolog, converts chorismate to 2-amino-2-deoxyisochorismate (ADIC). researchgate.net

PhzD , an isochorismatase, then transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.net

The subsequent steps, involving PhzF and PhzA/B , are responsible for the dimerization and cyclization of DHHA-derived intermediates to form the tricyclic dihydrophenazine scaffold. nih.govresearchgate.net

Finally, the FMN-dependent oxidase PhzG is thought to catalyze the terminal oxidation/aromatization steps, yielding the stable phenazine ring system. researchgate.net The immediate products of this core pathway are typically phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), which serve as precursors for a multitude of other phenazine derivatives. researchgate.net

The biosynthesis of 5-Acetyl-5,10-dihydrophenazine would require an additional enzymatic step: the N-acetylation of the dihydrophenazine core. While the specific enzyme responsible for this transformation within a phenazine BGC has not been identified, bacterial N-acetyltransferases are known to catalyze the transfer of an acetyl group from acetyl-CoA to aromatic amine substrates. worldscientific.comnih.gov It is plausible that a yet-to-be-characterized N-acetyltransferase, either within a phenazine BGC or from primary metabolism, could be responsible for the N-acetylation of a 5,10-dihydrophenazine (B1199026) intermediate.

Strategies for Engineering Biosynthetic Pathways to Access Novel Analogues

The modular nature of phenazine BGCs and the growing understanding of the functions of their constituent enzymes have opened up exciting possibilities for the engineered biosynthesis of novel phenazine analogues. acs.org By manipulating these pathways, it is possible to generate new compounds with potentially improved or novel biological activities.

Several strategies are being employed to achieve this:

Heterologous Expression: The entire phenazine BGC, or specific genes from it, can be introduced into a heterologous host organism that is more amenable to genetic manipulation or industrial fermentation. nih.govnih.gov

Gene Knockout and Overexpression: Deleting or overexpressing specific genes within the native or a heterologous BGC can lead to the accumulation of specific intermediates or the enhanced production of desired phenazine derivatives. frontiersin.org

Combinatorial Biosynthesis: Introducing modifying enzymes from different biosynthetic pathways into a phenazine-producing host can generate novel, hybrid phenazine structures. For example, the introduction of a suitable N-acetyltransferase into a strain that produces a 5,10-dihydrophenazine precursor could be a viable strategy for the engineered production of this compound. acs.org

These synthetic biology and metabolic engineering approaches hold great promise for expanding the chemical diversity of phenazines and for the sustainable production of valuable bioactive compounds. mdpi.com

StrategyDescriptionPotential Outcome for this compound
Heterologous Expression of Core PathwayTransferring the phz operon to a suitable host.Production of the 5,10-dihydrophenazine precursor.
Introduction of a Heterologous N-acetyltransferaseExpressing a known bacterial N-acetyltransferase that acts on aromatic amines.Potential for the N-acetylation of the dihydrophenazine precursor to yield this compound.
Directed Evolution of EnzymesModifying existing enzymes to alter their substrate specificity or activity.Engineering a bespoke N-acetyltransferase for efficient production of the target compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Fine-Tuned Dihydrophenazines

Future research will likely focus on developing more efficient and versatile synthetic routes to 5-Acetyl-5,10-dihydrophenazine and its analogues. While general methods for creating dihydrophenazine scaffolds exist, such as the reaction of catechols with 1,2-diaminoaryl compounds, the focus will shift towards methodologies that allow for precise control over substitution patterns, leading to fine-tuned electronic and steric properties google.com.

Key areas of exploration include:

One-Pot Synthesis: Expanding on existing one-pot methods for 5,10-dialkyl-5,10-dihydrophenazines, new protocols could be developed for the direct synthesis of N-acylated versions without isolating the dihydrophenazine intermediate google.com. This approach would improve efficiency and reduce costs.

Catalyst Development: The use of Lewis acid catalysts like zinc chloride has been noted in dihydrophenazine synthesis google.com. Future work could explore a wider range of catalysts, including transition-metal-free options, to improve yields and reaction conditions for N-acetylated derivatives researchgate.net.

Post-Synthesis Modification: Research into the selective acylation of the parent 5,10-dihydrophenazine (B1199026) molecule represents another important frontier. Developing methods to precisely introduce a single acetyl group at the N5 position would enable the creation of a diverse library of mono-N-substituted dihydrophenazines for screening in various applications.

Advanced Computational Design and Prediction for Dihydrophenazine-Based Materials

Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of novel materials based on the this compound scaffold. By employing tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the physicochemical properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates rsc.orgrsc.org.

Emerging research avenues in this domain include:

Predictive Modeling of Redox Potentials: Computational models can be used to investigate how modifications to the phenazine (B1670421) core or the introduction of additional substituents would affect the redox potential of this compound. This is crucial for designing materials for applications like organic flow batteries rsc.org.

Excited State Dynamics Simulation: Understanding the behavior of the molecule in its excited state is key to its application in photoredox catalysis and optoelectronics. Computational studies can elucidate the nature of its excited states, such as whether they are locally excited (LE) or involve charge transfer (CT), which directly influences their performance as photocatalysts acs.org.

High-Throughput Screening: The development of computational workflows for high-throughput screening will enable the rapid evaluation of large virtual libraries of this compound derivatives. This approach can accelerate the identification of molecules with optimal properties for specific applications, contributing to a "Surface Genome" database of materials asu.edu.

Below is a table outlining potential computational targets for designing novel this compound derivatives.

Computational TargetPredicted PropertyPotential Application
Redox Potential TuningGround and excited state redox potentialsOrganic Batteries, Photoredox Catalysis
Solvation Free EnergySolubility in various solventsAqueous Flow Batteries, Organic Synthesis
Excited State Character (LE vs. CT)Photocatalytic efficiency and mechanismOrganocatalyzed ATRP, C-C Bond Formation
Electronic Structure & Band GapOptoelectronic and conductive propertiesOrganic Electronics, Sensors

Expansion of Catalytic Scope and Efficiency in Organic Synthesis

Dihydrophenazines have emerged as a cost-effective and sustainable alternative to precious metal complexes in photoredox catalysis nih.gov. Future research on this compound will aim to expand its catalytic applications and enhance its efficiency. The electron-withdrawing nature of the acetyl group could significantly influence its excited-state reduction potential, opening up new reaction pathways.

Key research directions include:

Broadening Substrate Scope: While N,N'-diaryl dihydrophenazines have shown high efficiency in reactions like the alkylation of silyl (B83357) enol ethers and cross-coupling reactions, the catalytic potential of N-acetylated versions remains largely unexplored nih.govnih.gov. Future studies will test this compound in a wider range of organic transformations, including C-H functionalization and atom transfer radical polymerization (ATRP) acs.orgresearchgate.net.

Heterogeneous Catalysis: To improve reusability and simplify product purification, research will focus on immobilizing the this compound catalyst onto solid supports, such as porous organic polymers (POPs) nih.govresearchgate.net. Integrating the catalyst into these frameworks can enhance photocatalytic activity and stability, allowing for repeated use without significant loss of performance nih.gov.

Synergistic Catalysis: Investigating the synergy between this compound-based photocatalysis and other catalytic cycles, such as nickel catalysis, could lead to highly efficient methods for challenging bond formations, like C-P cross-coupling reactions nih.govresearchgate.net.

The table below summarizes potential catalytic applications for this compound based on the performance of related compounds.

Catalytic ReactionBond FormedPotential Advantage of Acetyl Group
Cross-Coupling ReactionsC-N, C-PTuned redox potential for specific substrate activation
Alkylation of KetonesC-CEnhanced stability of the radical cation intermediate
Atom Transfer Radical Polymerization (O-ATRP)C-C (Polymer)Control over polymerization of challenging monomers
C-H FunctionalizationC-C, C-HeteroatomMetal-free conditions for complex molecule synthesis

Integration of Dihydrophenazine Systems into Multifunctional Advanced Technologies

The unique electrochemical and photophysical properties of dihydrophenazines make them attractive candidates for a range of advanced technologies. Future research will focus on integrating this compound into multifunctional systems, leveraging its specific characteristics imparted by the acetyl group.

Promising areas for integration are:

Energy Storage: Dihydrophenazine-based polymers have shown promise as active cathode materials in high-energy and high-power-density potassium-ion batteries acs.org. The acetyl derivative could be incorporated into polymer backbones, such as poly(aryl ether sulfone), to create stable and efficient redox-active materials for next-generation energy storage devices nih.govmdpi.com.

Smart Materials and Sensors: The dynamic, butterfly-like conformation of dihydrophenazines can lead to interesting photophysical properties, such as vibration-induced emission (VIE), making them suitable for use in optical sensors and stimulus-responsive materials researchgate.netchinesechemsoc.org. The acetyl group could be used to tune these properties for specific sensing applications.

Biomedical Applications: Phenazine derivatives have been investigated for their diverse biological activities mdpi.com. Recent studies have highlighted dihydrophenazine (DHP) as a multifunctional agent effective against multidrug-resistant bacteria, suggesting a potential avenue for developing new antimicrobial agents nih.govoup.com. The impact of N-acetylation on this bioactivity is an important and unexplored area of research.

Sustainable Energy: The reversible redox dynamics between phenazine and dihydrophenazine can be leveraged in conjugated microporous polymers for the solar-driven production of hydrogen peroxide (H₂O₂), a crucial process for generating solar fuel rsc.org. Tailoring the electronic properties with an acetyl group could enhance the efficiency of such systems.

Q & A

Q. What are the key synthetic routes for 5-Acetyl-5,10-dihydrophenazine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves nucleophilic substitution or Friedel-Crafts acylation. For instance, phenothiazine derivatives can be acetylated using acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . A critical methodological consideration is the choice of solvent (e.g., ethanol or toluene) and reaction time, as prolonged heating may lead to over-acylation or decomposition. Yield optimization typically requires monitoring via TLC and quenching the reaction at partial conversion to isolate intermediates .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Standard characterization techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and acetyl group integration.
  • XRD : For crystallographic verification, as seen in phenothiazine derivatives with acetyl modifications .
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₁₄H₁₂N₂O, theoretical 224.22 g/mol) .
  • HPLC-PDA : For purity assessment, using reverse-phase columns and UV detection at λ ≈ 254 nm .

Q. What experimental parameters affect the redox behavior of this compound in electrochemical studies?

The compound’s redox activity is sensitive to:

  • Solvent polarity : Acetonitrile enhances electron transfer compared to DMSO.
  • Electrolyte concentration : Higher concentrations (e.g., 0.1 M TBAPF₆) reduce ohmic resistance.
  • Scan rate : Cyclic voltammetry at varying rates (10–500 mV/s) helps distinguish reversible vs. irreversible processes .

Advanced Research Questions

Q. How do steric and electronic effects of the acetyl group influence the conformational dynamics of this compound?

The acetyl group introduces steric hindrance, forcing the phenazine core into a non-planar conformation, as observed in XRD studies of similar compounds . Electron-withdrawing effects of the acetyl moiety reduce electron density at N10, altering hydrogen-bonding interactions in supramolecular assemblies. Computational modeling (DFT) can quantify torsional angles and predict stability of conformers .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in oxidation reactions?

Discrepancies often arise from:

  • Substituent positioning : Minor variations in acetyl placement (e.g., 5- vs. 10-position) drastically alter redox potentials .
  • Reaction media : Aprotic solvents favor radical intermediates, while protic solvents promote ionic pathways.
  • Catalyst loading : Overloading (>5 mol%) may induce aggregation, reducing active sites. Systematic DOE (Design of Experiments) with factorial designs (e.g., 2³ factors) isolates critical variables .

Q. How can researchers design hybrid materials using this compound for energy storage applications?

Advanced methodologies include:

  • Electropolymerization : To create conductive films on electrodes, optimizing monomer concentration (0.1–1.0 mM) and potential windows .
  • Coordination with transition metals : Fe²⁺ or Cu²⁺ chelation enhances charge-transfer properties, validated via EXAFS and XPS .
  • Composite fabrication : Embedding in carbon matrices (e.g., graphene oxide) improves cycling stability in supercapacitors .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Key challenges include:

  • Byproduct formation : Side reactions during acetylation require in-line purification (e.g., continuous flow reactors with immobilized catalysts) .
  • Chiral resolution : Use of chiral stationary phases (CSPs) in preparative HPLC, guided by CD spectroscopy for enantiomer discrimination .

Methodological and Data Analysis Questions

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives?

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures.
  • Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Variable-temperature NMR (VT-NMR) resolves discrepancies caused by fluxional behavior .

Q. What advanced computational tools predict the thermodynamic stability of this compound under varying pH conditions?

  • pKa prediction : Use software like MarvinSketch or ACD/Labs to estimate protonation sites.
  • MD simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess hydrolysis susceptibility .

Q. How can machine learning optimize reaction conditions for synthesizing this compound analogs?

  • Dataset curation : Compile historical data on solvent polarity, temperature, and catalyst type.
  • Neural networks : Train models to predict yield and selectivity using platforms like COMSOL Multiphysics integrated with Python scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.